1-isopropyl-1H-pyrazole-5-sulfonyl chloride

描述

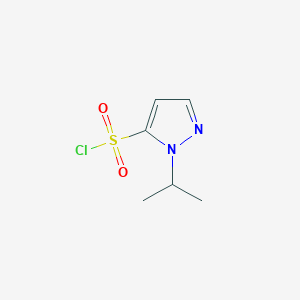

1-Isopropyl-1H-pyrazole-5-sulfonyl chloride (CAS 1174871-55-6) is a heterocyclic sulfonyl chloride derivative with a pyrazole backbone. Its molecular formula is C₆H₁₀ClN₂O₂S, featuring an isopropyl substituent at the 1-position and a sulfonyl chloride group at the 5-position of the pyrazole ring. This compound is commercially available in 95% purity and is commonly used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters for pharmaceuticals and agrochemicals .

Key structural attributes:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Sulfonyl chloride group: A highly reactive functional group (-SO₂Cl) enabling nucleophilic substitution.

属性

IUPAC Name |

2-propan-2-ylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APESRGNGHCTUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Chlorosulfonation of 1-Isopropyl-1H-pyrazole

The most common and well-documented method for preparing 1-isopropyl-1H-pyrazole-5-sulfonyl chloride is the direct chlorosulfonation of 1-isopropyl-1H-pyrazole using chlorosulfonic acid (ClSO3H). This reaction introduces the sulfonyl chloride group selectively at the 5-position of the pyrazole ring.

$$

\text{1-Isopropyl-1H-pyrazole} + \text{ClSO}_3\text{H} \xrightarrow[\text{0–5°C}]{\text{controlled}} \text{this compound} + \text{HCl}

$$

- Temperature Control: The reaction is typically carried out at low temperatures (0–5°C) to minimize side reactions and decomposition.

- Stoichiometry: Slight excess of chlorosulfonic acid (1.1–1.2 equivalents) ensures complete sulfonylation.

- Reaction Time: Usually 4 to 6 hours under stirring.

- Workup: Quenching with ice or water followed by extraction.

- Purification: Recrystallization or column chromatography to obtain high purity product.

This method is favored in industrial and laboratory settings due to its simplicity and high yield.

Synthesis of the Pyrazole Precursor

Prior to sulfonylation, 1-isopropyl-1H-pyrazole is synthesized typically via condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketoesters, followed by alkylation at the pyrazole nitrogen with isopropyl halides under basic conditions. This step is crucial to ensure the correct substitution pattern for subsequent sulfonylation.

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1-Isopropyl-1H-pyrazole | Prepared or commercially available |

| Sulfonylating agent | Chlorosulfonic acid (ClSO3H) | 1.1–1.2 equivalents |

| Solvent | Often neat or in inert solvent like dichloromethane (optional) | Solvent choice affects rate |

| Temperature | 0–5°C | Critical for selectivity |

| Reaction time | 4–6 hours | Monitored by TLC or HPLC |

| Workup | Quench with ice/water, extract with organic solvent | Avoid prolonged exposure to moisture |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

| Typical yield | 75–90% | Depends on scale and purity |

Research Findings and Comparative Analysis

- The isopropyl substituent on the pyrazole nitrogen influences the reactivity and selectivity of the sulfonylation step, generally enhancing the regioselectivity towards the 5-position sulfonyl chloride formation compared to unsubstituted pyrazoles.

- Industrial scale synthesis adapts the chlorosulfonic acid method with continuous addition and temperature control to maximize yield and minimize hazardous byproducts.

- Compared to similar sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-5-sulfonyl chloride), the isopropyl derivative shows improved solubility in organic solvents, which facilitates downstream reactions.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonic acid sulfonylation | 1-Isopropyl-1H-pyrazole + ClSO3H | 0–5°C, 4–6 h, neat or solvent | 75–90 | Most common, scalable, high purity |

| Sulfuryl chloride sulfonylation | 1-Isopropyl-1H-pyrazole + SO2Cl2 | 0–5°C, inert atmosphere | 65–80 | Alternative, requires inert gas |

| Precursor synthesis | Hydrazine + 1,3-dicarbonyl + alkylation | Room temp to reflux | 70–85 | Precedes sulfonylation step |

化学反应分析

Types of Reactions: 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine yields a sulfonamide derivative, while oxidation can produce sulfonic acid derivatives .

科学研究应用

1-Isopropyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in developing new drugs with anti-inflammatory and antimicrobial properties.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of 1-isopropyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride

CAS : 2031269-33-5

Molecular Formula : C₉H₁₃ClN₂O₂S

Key Differences :

- Core structure: Imidazole ring (two non-adjacent nitrogen atoms) vs. pyrazole.

- Substituents : Cyclopropylmethyl and ethyl groups introduce greater steric hindrance and lipophilicity compared to the isopropyl group in the target compound.

- Physical Properties : Higher predicted boiling point (409.8±18.0°C) and density (1.51±0.1 g/cm³) due to increased molecular weight (248.73 g/mol) .

Ethyl 3-Acetyl-1-methyl-1H-pyrazole-5-carboxylate

CAS : 1350475-31-8

Molecular Formula : C₉H₁₂N₂O₃

Key Differences :

- Functional Groups : Lacks the sulfonyl chloride group; instead, contains an acetyl and ester moiety.

- Reactivity : The ester and acetyl groups favor electrophilic substitution or hydrolysis, contrasting with the nucleophilic reactivity of sulfonyl chlorides.

- Applications: Likely used as a building block for non-sulfonated pyrazole derivatives .

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride

CAS : 187471-28-9

Molecular Formula : C₉H₁₁ClO₃S

Key Differences :

- Core structure : Benzene ring vs. pyrazole, leading to distinct electronic and aromatic properties.

- Substituents : Ethoxy and methyl groups enhance electron-donating effects, altering reactivity in aromatic substitution reactions.

- Applications : Primarily used in dye synthesis or polymer chemistry due to its aromatic sulfonyl chloride functionality .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Sulfonyl chlorides with pyrazole/imidazole cores exhibit higher reactivity in nucleophilic substitutions compared to benzene-based analogs due to the electron-withdrawing nature of the heterocyclic rings .

- Steric Effects : The isopropyl group in the target compound may slow reaction rates in sterically demanding environments compared to smaller substituents (e.g., methyl) .

- Synthetic Utility : Imidazole-derived sulfonyl chlorides (e.g., CAS 2031269-33-5) are preferred in medicinal chemistry for their ability to modulate pharmacokinetic properties via lipophilic substituents .

生物活性

1-Isopropyl-1H-pyrazole-5-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, molecular mechanisms, and biological effects of this compound, supported by relevant data tables and research findings.

This compound exhibits significant biochemical properties that influence its interactions with biological systems. Its structure allows it to participate in sulfonylation reactions, which are crucial for modifying proteins and enzymes.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₂S |

| Molecular Weight | 217.67 g/mol |

| Solubility | Soluble in organic solvents like DMSO and chloroform |

| Stability | Stable under standard laboratory conditions |

The mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. It primarily interacts with enzymes through the formation of sulfonamide bonds, leading to inhibition or modulation of enzymatic activity.

Enzyme Interactions

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown efficacy against:

- N-myristoyltransferase (NMT) : Inhibitory activity with an IC50 value of approximately 1.9 µM, indicating competitive binding at the substrate site .

- DNA gyrase and dihydrofolate reductase (DHFR) : Demonstrated IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its antimicrobial and potential anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | 85 |

| Escherichia coli | 0.30 | 0.35 | 78 |

| Candida albicans | 0.40 | 0.45 | 80 |

The compound exhibited significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin, indicating its potential as an effective antimicrobial agent .

Study on Trypanocidal Activity

A notable study investigated the trypanocidal activity of a related pyrazole derivative, revealing promising results against Trypanosoma brucei. The compound demonstrated selective inhibition with an EC50 value of approximately 21 µM against the parasite while maintaining low toxicity toward human cells .

Anti-inflammatory Potential

Another study explored the anti-inflammatory effects of related pyrazole compounds, suggesting that modifications in the pyrazole ring can enhance anti-inflammatory activity through interactions with inflammatory pathways.

常见问题

Q. What are the standard synthetic protocols for preparing 1-isopropyl-1H-pyrazole-5-sulfonyl chloride?

Methodological Answer: The compound is typically synthesized via sulfonylation of pyrazole derivatives. A general procedure involves refluxing a pyrazole precursor (e.g., 1-isopropyl-1H-pyrazole) with chlorinating agents such as chloranil in xylene for 25–30 hours. After reflux, the mixture is treated with 5% NaOH to separate the organic layer, washed repeatedly with water, dried over anhydrous Na₂SO₄, and purified via recrystallization from methanol . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. How is the purity of this compound assessed in laboratory settings?

Methodological Answer: Purity is commonly determined using HPLC (High-Performance Liquid Chromatography) with UV detection, as well as ¹H/¹³C NMR spectroscopy to confirm structural integrity. For example, NMR can identify characteristic peaks for the isopropyl group (δ ~1.4 ppm for CH₃ and δ ~4.5 ppm for the CH methine) and the sulfonyl chloride moiety (δ ~3.8–4.2 ppm for adjacent pyrazole protons). Mass spectrometry (MS) is used to verify molecular weight (MW: 220.67 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonylation?

Methodological Answer: Optimization involves testing alternative oxidizing agents (e.g., SOCl₂ or PCl₅) and solvents (e.g., DCM or THF) to reduce reaction time and enhance efficiency. For instance, replacing xylene with DCM may lower the reflux temperature, minimizing side reactions. Kinetic studies using in situ FTIR or GC-MS can track intermediate formation and guide adjustments in stoichiometry (e.g., chloranil:pyrazole molar ratios) .

Q. What are the key stability challenges for this compound, and how are they mitigated?

Methodological Answer: The sulfonyl chloride group is highly moisture-sensitive, leading to hydrolysis. Stability is maintained by storing the compound under inert atmospheres (N₂/Ar) at –20°C in desiccants. Decomposition products (e.g., sulfonic acids) can be monitored via TLC or LC-MS. Advanced studies use accelerated stability testing under varying humidity/temperature to model shelf-life .

Q. How does surface adsorption impact reactivity in heterogeneous reaction systems?

Methodological Answer: Indoor surface chemistry studies reveal that pyrazole sulfonyl chlorides can adsorb onto glassware or reactor surfaces, altering reaction kinetics. To mitigate this, silanization of glassware or use of non-polar solvents (e.g., hexane) reduces adsorption. Microspectroscopic techniques (e.g., AFM or XPS) quantify surface interactions and guide reactor material selection .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., overlapping peaks for isopropyl vs. tert-butyl groups) are addressed via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. DFT calculations (e.g., Gaussian) predict vibrational frequencies and compare them with experimental IR data to confirm assignments .

Data Contradiction Analysis

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

Methodological Answer: Low yields often arise from competing hydrolysis or side reactions (e.g., dimerization). Systematic analysis includes:

- Stepwise Monitoring: Use LC-MS or in situ Raman spectroscopy to identify intermediates.

- Quenching Experiments: Isolate and characterize byproducts (e.g., sulfonic acids via titration).

- Computational Modeling: Simulate reaction pathways (e.g., using Gaussian or ORCA) to identify energy barriers for undesired steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。